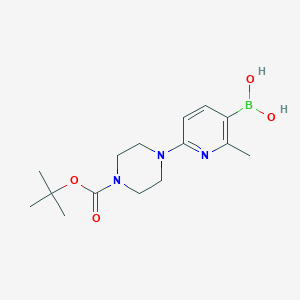

6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid is a boronic acid derivative that features a piperazine ring protected by a tert-butoxycarbonyl (BOC) group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is protected using a tert-butoxycarbonyl (BOC) group to form BOC-piperazine.

Formation of Boronic Acid: The protected piperazine is then reacted with 2-methylpyridine-3-boronic acid under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions.

Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free piperazine derivative.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.

Deprotection: The BOC group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Cross-Coupling Products: The major products formed from Suzuki-Miyaura cross-coupling are biaryl compounds.

Deprotected Piperazine: The major product from deprotection is the free piperazine derivative.

Aplicaciones Científicas De Investigación

6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of 6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The piperazine ring can interact with receptors and enzymes, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-BOC-Piperazino)-2-phenylacetic acid

- 1-BOC-Piperazine

- 4-BOC-1-piperazineacetic acid

Uniqueness

6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid is unique due to the presence of both a boronic acid group and a protected piperazine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Actividad Biológica

6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to interact with biomolecules, particularly proteins and enzymes. The presence of the piperazine moiety enhances its pharmacological properties by improving solubility and bioavailability.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The boronic acid group can reversibly inhibit serine proteases and other enzymes by forming covalent bonds with active site residues. This mechanism is crucial in modulating various biological pathways.

- Receptor Interaction : The compound's derivatives have shown affinity for neurotransmitter receptors, which may contribute to neuroprotective effects observed in certain studies.

Therapeutic Applications

Research indicates that this compound has potential applications in treating various conditions:

- Neurological Disorders : Its derivatives have been evaluated for neuroprotective properties, particularly in models of neurodegeneration.

- Cancer Therapy : The compound's ability to inhibit specific kinases suggests a role in cancer treatment, especially in targeting pathways involved in tumor growth and survival.

Neuroprotection Studies

In a study investigating compounds that protect motor neurons from stress-induced degeneration, derivatives of this compound were identified as promising candidates. For instance:

- Compound Efficacy : A derivative demonstrated over 100% motor neuron survival compared to untreated controls at a concentration of 1 μM, indicating potent neuroprotective effects .

- Mechanistic Insights : The study highlighted that specific analogs inhibited MAP4K kinases, correlating with enhanced motor neuron survival .

Cancer Research

Another area of exploration involves the use of this compound in cancer therapy:

- Inhibition of Proteasome Activity : Similar boronic acid derivatives have been shown to inhibit proteasome function, leading to apoptosis in cancer cells. This mechanism was observed in studies involving multiple cancer types including breast and lung cancers .

- Combination Therapies : Research suggests that when combined with other therapeutic agents, the effectiveness of boronic acid derivatives may be enhanced, providing a multi-targeted approach to cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine and pyridine rings significantly affect the biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on pyridine ring | Enhances binding affinity to target enzymes |

| Alteration of piperazine substituents | Modulates solubility and permeability across the blood-brain barrier |

These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

Propiedades

IUPAC Name |

[2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O4/c1-11-12(16(21)22)5-6-13(17-11)18-7-9-19(10-8-18)14(20)23-15(2,3)4/h5-6,21-22H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASSXLDWZZBIDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.